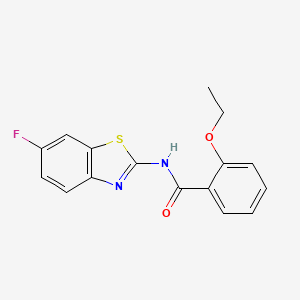

![molecular formula C21H27ClN2O4S B4581693 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide

Vue d'ensemble

Description

Sulfonamides and their derivatives are a class of compounds known for their wide range of applications, including medicinal chemistry, due to their unique chemical structures and properties. The specific compound mentioned is part of this broader class, which is characterized by the presence of a sulfonamide group (-SO2NH2) attached to aromatic rings, potentially offering a variety of biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of sulfonyl chlorides with amines or amides in the presence of a base. A related study by Owa et al. (2002) on antitumor sulfonamides provides insight into the synthesis of complex sulfonamide structures, highlighting the importance of identifying the essential pharmacophore and drug-sensitive cellular pathways through gene expression changes associated with these compounds (Owa et al., 2002).

Molecular Structure Analysis

X-ray crystallography is often employed to determine the molecular structure of sulfonamide derivatives. Al-Hourani et al. (2015) conducted such analysis on tetrazole derivatives, providing a detailed view of the crystal structure, which is crucial for understanding the interaction of sulfonamide derivatives with biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including hydrolysis, sulfonation, and reactions with electrophiles and nucleophiles, owing to the reactive nature of the sulfonamide group. The synthesis and degradation of sulfomycin thiopeptide antibiotics, as explored by Bagley and Glover (2006), exemplify the chemical versatility of sulfonamide-containing compounds (Bagley & Glover, 2006).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Adamovich et al. (2017) investigated the crystal and molecular structure of a sulfone derivative, providing insights into the intermolecular interactions that define these properties (Adamovich et al., 2017).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards various reagents, are crucial for their biological activity and applications. The study by Derzhinskii et al. (1978) on the oxidative chlorination of hydroxyalkyl sulfides and sulfoxides highlights the reactivity of sulfone groups and their potential transformations (Derzhinskii et al., 1978).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Organic Synthesis Applications : Compounds featuring sulfonyl and chlorophenyl groups, similar to the one , are often subjects of organic synthesis studies aiming to explore novel synthetic pathways or improve existing ones. For example, research on the synthesis of methyl or aryl sulfonyl hydroxy biphenyls through electrosynthesis in liquid ammonia highlights the versatility of sulfonyl groups in facilitating reactions that lead to complex organic molecules (Boy et al., 1991).

Molecular Structure Analysis : Studies on the crystal structure of tetrazole derivatives, which include chlorophenyl and sulfonyl components, provide insights into the spatial arrangement and potential interactions of molecules with similar structural motifs. Such analyses are crucial for understanding the physical and chemical properties of new compounds (Al-Hourani et al., 2015).

Therapeutic Applications

Antitumor Activity : Research into sulfonamide derivatives, particularly those with structural features similar to the glycinamide moiety, has demonstrated significant antitumor activities. These studies have led to the development of compounds that inhibit cancer cell growth and proliferation through various mechanisms, including disruption of cell cycle processes (Owa et al., 2002).

Osteoporosis Treatment : The exploration of sulfonamide derivatives for their potential in treating osteoporosis reveals the therapeutic relevance of such compounds. Specifically, research on N-phenyl-methylsulfonamido-acetamide derivatives, which share functional group similarities with the compound , has shown effectiveness in inhibiting osteoclast differentiation, thus presenting a promising avenue for the development of new anti-osteoporosis drugs (Cho et al., 2020).

Propriétés

IUPAC Name |

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O4S/c1-4-28-20-8-6-5-7-19(20)24(15-21(25)23-14-13-16(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,16H,4,13-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELJOAQDGUMNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)NCCC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-methylbutyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581639.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)

![4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4581649.png)

![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)

![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4581661.png)

![2-{[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4581677.png)

![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)

![6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4581698.png)

![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)